

Application Notes and Protocols for Ethyl 1,4-dimethylpiperazine-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 1,4-dimethylpiperazine-2-carboxylate*

Cat. No.: *B1301116*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Ethyl 1,4-dimethylpiperazine-2-carboxylate** as a versatile synthetic intermediate in pharmaceutical and chemical research.

Introduction

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a chiral heterocyclic compound that serves as a valuable building block for the synthesis of more complex molecules.^{[1][2]} Its piperazine core is a common scaffold in many biologically active compounds, and the presence of a modifiable ester group, along with two tertiary amine functionalities, allows for a variety of chemical transformations. This intermediate is particularly useful in the development of novel therapeutics, chiral ligands, and other fine chemicals.

Physicochemical Data

A summary of the key physicochemical properties of **Ethyl 1,4-dimethylpiperazine-2-carboxylate** is presented in Table 1.

Property	Value	Reference
CAS Number	90729-01-4	[1]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	186.25 g/mol	[1]
Boiling Point	76-80 °C	[2]
Density	1.019 ± 0.06 g/cm ³ (Predicted)	[2]
Storage Temperature	2-8 °C	[2]

Applications as a Synthetic Intermediate

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a precursor for a range of valuable chemical entities. The primary transformations involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, direct reduction to the alcohol, or conversion to various amides. These derivatives have potential applications in medicinal chemistry and asymmetric catalysis.

The hydrolysis of the ethyl ester provides the corresponding carboxylic acid, which is a key intermediate for further functionalization, such as amide bond formation.

The direct reduction of the ester or the reduction of the corresponding carboxylic acid (or amide) yields (1,4-Dimethylpiperazin-2-yl)methanol. This chiral amino alcohol can be employed as a ligand in asymmetric synthesis.[\[3\]](#)[\[4\]](#)

The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to generate a library of piperazine-2-carboxamides. Amide functionalities are prevalent in many bioactive molecules.[\[5\]](#)

Experimental Protocols

The following are detailed protocols for the key transformations of **Ethyl 1,4-dimethylpiperazine-2-carboxylate**.

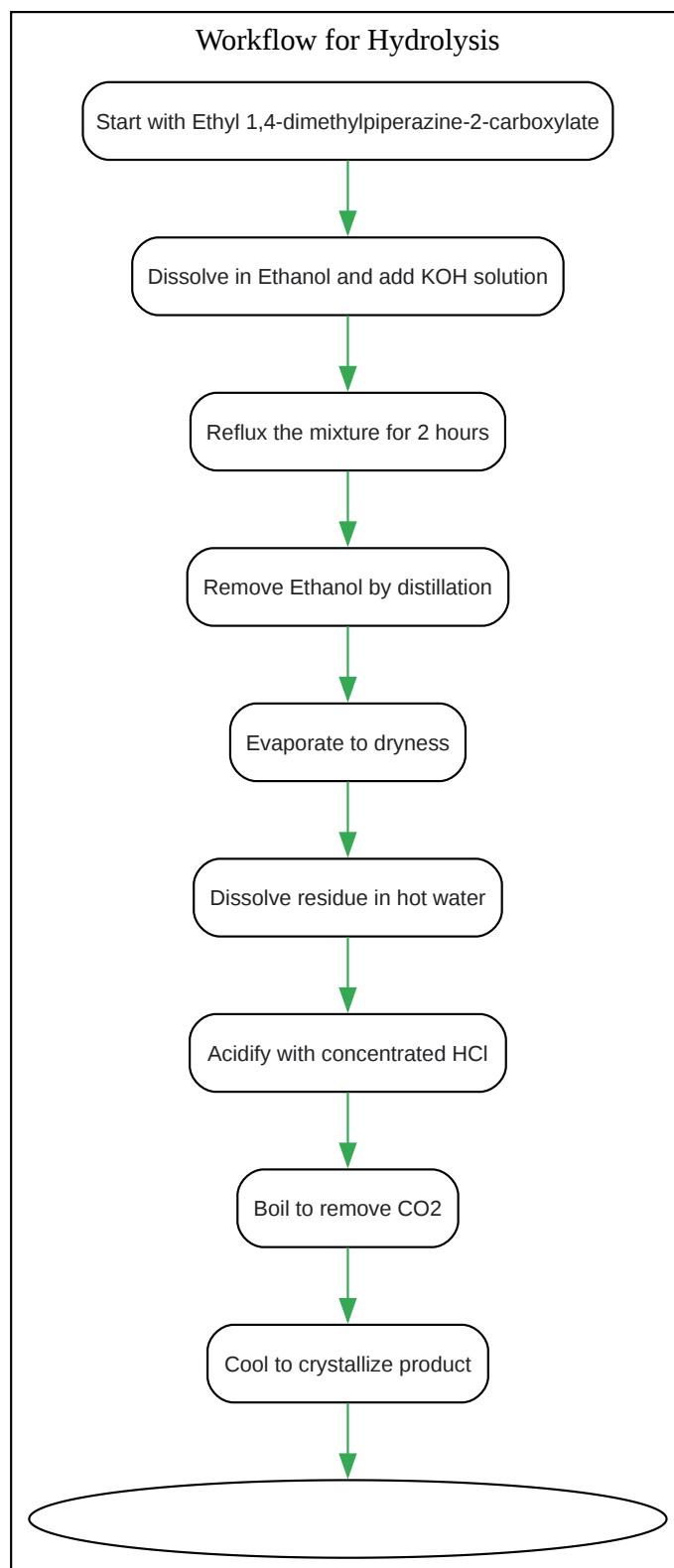
This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

- **Ethyl 1,4-dimethylpiperazine-2-carboxylate**
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl), concentrated
- Water

Procedure:

- Dissolve **Ethyl 1,4-dimethylpiperazine-2-carboxylate** in ethanol.
- Add a solution of potassium hydroxide in ethanol.
- Reflux the mixture for 2 hours.[6]
- Remove most of the ethanol by distillation.
- Evaporate the remaining mixture to dryness.
- Dissolve the residue in a minimum amount of hot water.
- Acidify the solution with concentrated hydrochloric acid until it is slightly acidic.[6]
- Boil the solution for a few minutes to remove any dissolved carbon dioxide.
- Cool the solution to induce crystallization of the product, 1,4-Dimethylpiperazine-2-carboxylic acid hydrochloride.
- Isolate the product by filtration, wash with a small amount of cold water, and dry.



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Caption: Workflow for the hydrolysis of **Ethyl 1,4-dimethylpiperazine-2-carboxylate**.

This protocol outlines the reduction of the ester functionality to a primary alcohol using a strong reducing agent.

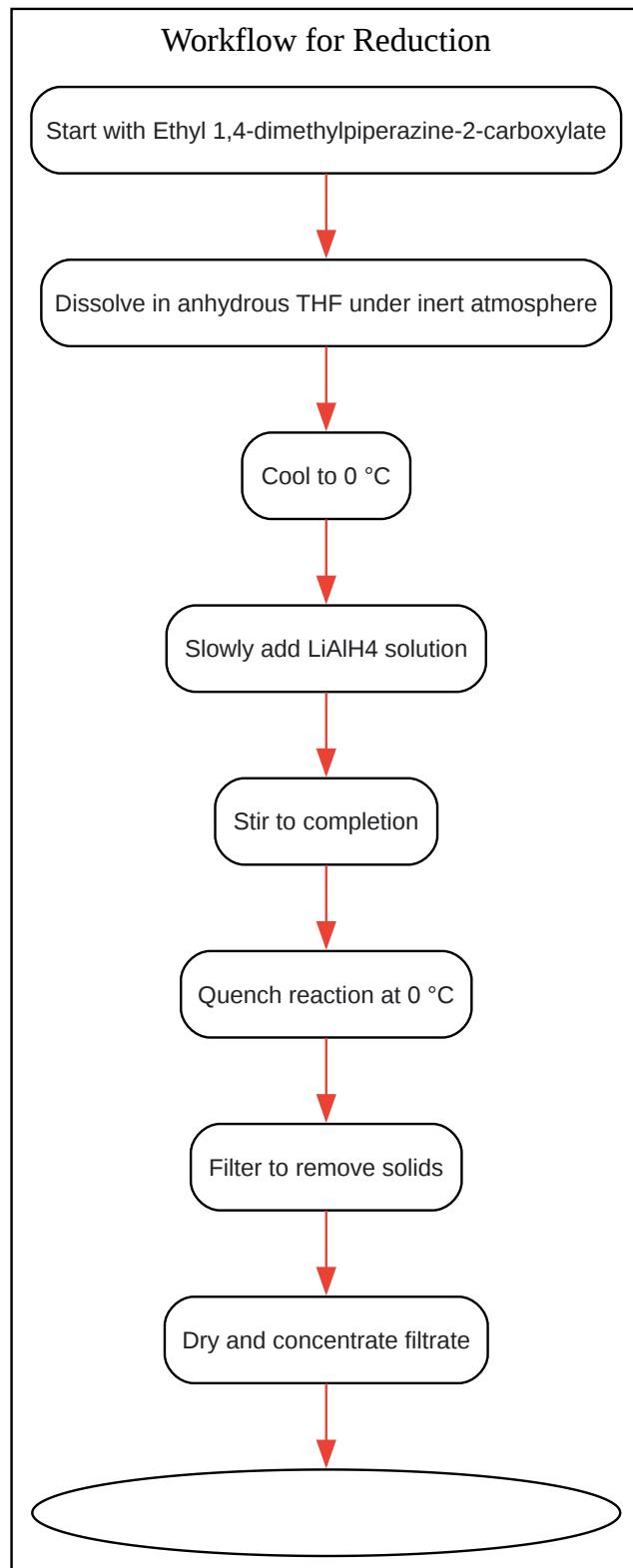
Materials:

- **Ethyl 1,4-dimethylpiperazine-2-carboxylate**
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate or Dichloromethane

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of **Ethyl 1,4-dimethylpiperazine-2-carboxylate** in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.^[4]
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% NaOH solution, and then more water.
- A granular precipitate should form, which can be removed by filtration. Wash the precipitate thoroughly with THF.
- Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.

- Purify the crude (1,4-Dimethylpiperazin-2-yl)methanol by distillation or column chromatography.[3]



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Caption: Workflow for the reduction of **Ethyl 1,4-dimethylpiperazine-2-carboxylate**.

This protocol provides a general method for amide bond formation starting from the carboxylic acid obtained in Protocol 1.

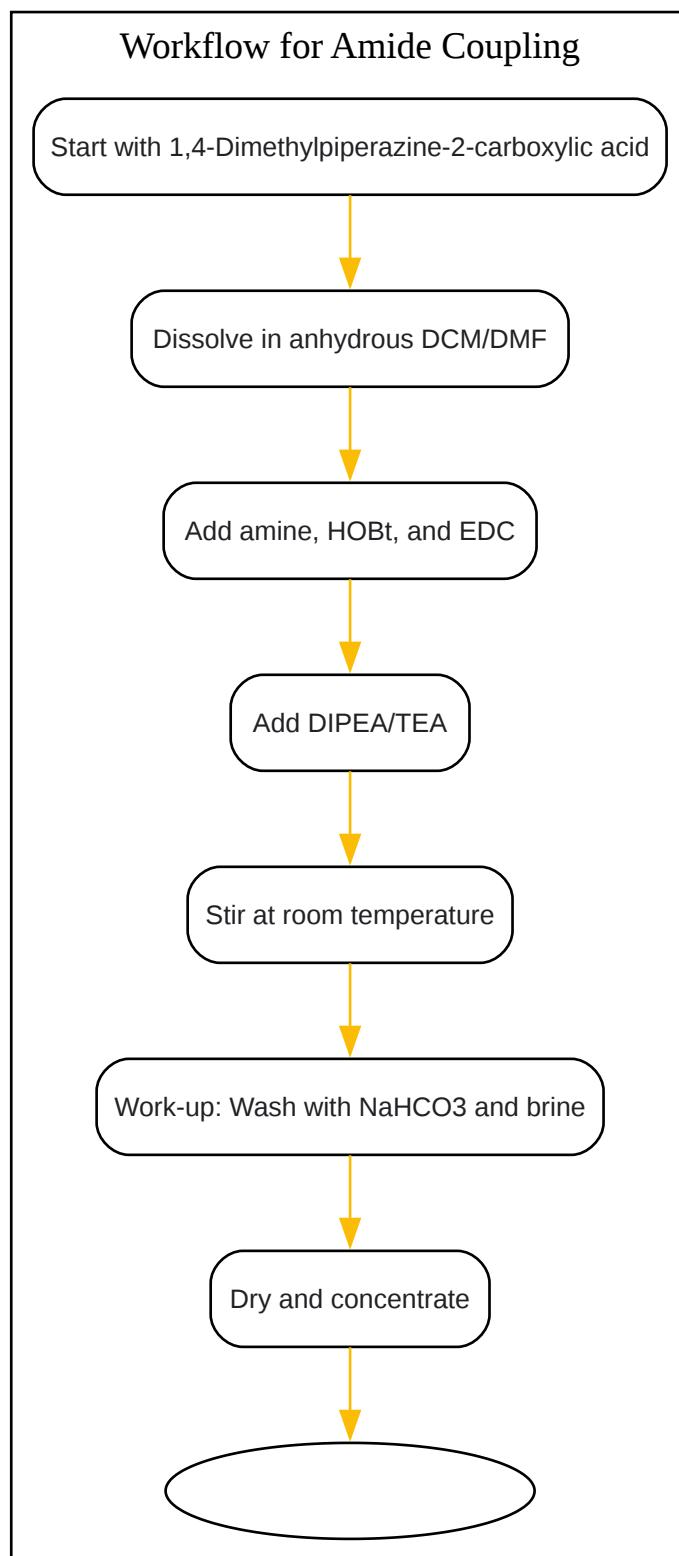
Materials:

- 1,4-Dimethylpiperazine-2-carboxylic acid
- Desired amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve 1,4-Dimethylpiperazine-2-carboxylic acid in anhydrous DCM or DMF.
- Add the desired amine (1.0-1.2 equivalents).
- Add HOBr (1.0-1.2 equivalents) and EDC (1.1-1.5 equivalents).
- Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude amide by column chromatography on silica gel.

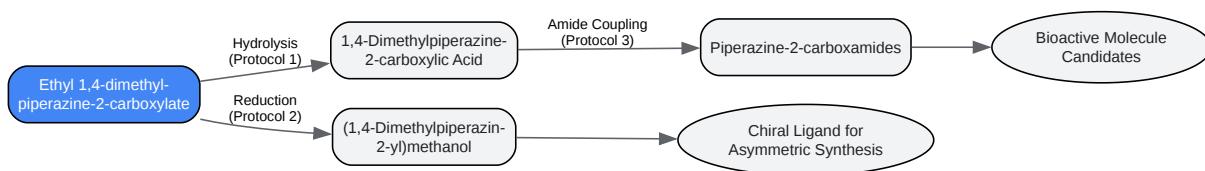


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Caption: Workflow for the synthesis of piperazine-2-carboxamides.

Logical Relationship of Synthetic Transformations

The following diagram illustrates the synthetic utility of **Ethyl 1,4-dimethylpiperazine-2-carboxylate** as a versatile intermediate.



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Caption: Synthetic pathways originating from **Ethyl 1,4-dimethylpiperazine-2-carboxylate**.

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